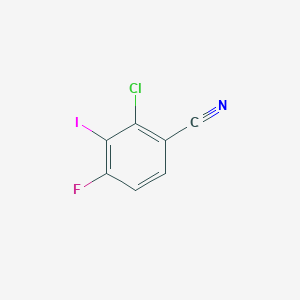
2-Chloro-4-fluoro-3-iodobenzonitrile
描述
2-Chloro-4-fluoro-3-iodobenzonitrile: is an organic compound with the molecular formula C7H2ClFIN . It is a halogenated benzonitrile derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a nitrile group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-4-fluoro-3-iodobenzonitrile typically involves multi-step processes starting from simpler aromatic compounds. One common method includes:
Halogenation: Starting with a suitable benzonitrile derivative, selective halogenation reactions are performed to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.
Nitrile Introduction: The nitrile group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Utilizing large-scale reactors to carry out the halogenation and nitrile introduction steps efficiently.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize reaction yields and purity.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions:
2-Chloro-4-fluoro-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or hydrocarbons.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reactivity: Helps in understanding the reactivity of halogenated benzonitriles.
Biology and Medicine:
Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.
Radiolabeling: The iodine atom can be used for radiolabeling in biological studies.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Intermediate in the synthesis of agrochemical products.
作用机制
The mechanism by which 2-Chloro-4-fluoro-3-iodobenzonitrile exerts its effects depends on the specific reactions it undergoes. Generally, the presence of multiple halogens and a nitrile group makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved are typically related to its reactivity with various nucleophiles and electrophiles, leading to the formation of new chemical bonds and structures.
相似化合物的比较
2-Chloro-4-fluorobenzonitrile: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Chloro-3-iodobenzonitrile: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Fluoro-3-iodobenzonitrile: Lacks the chlorine atom, which can influence its substitution reactions.
属性
IUPAC Name |
2-chloro-4-fluoro-3-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFIN/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKOVCWDJHXVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

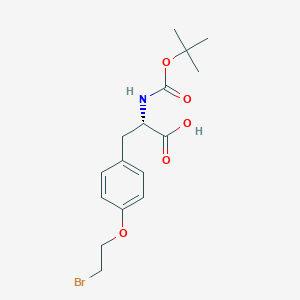
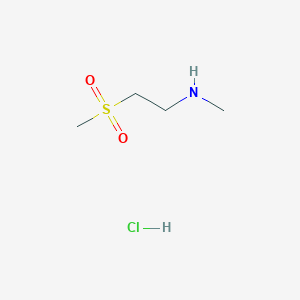
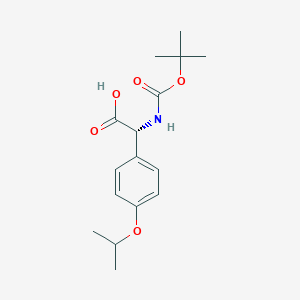
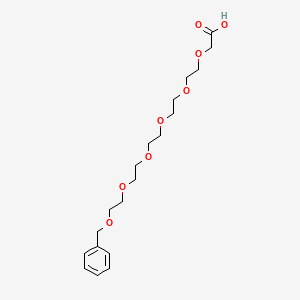
![3-[(2-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B8098167.png)
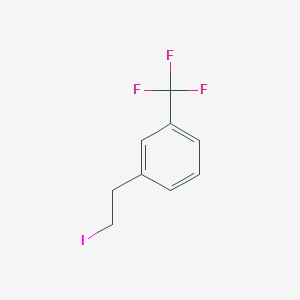
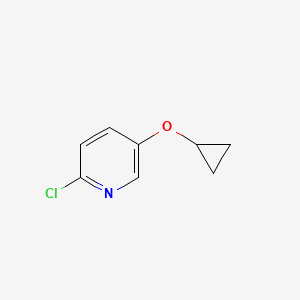

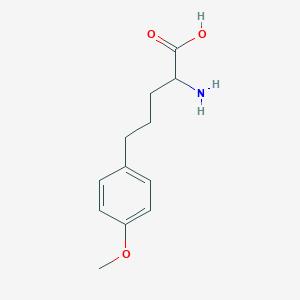

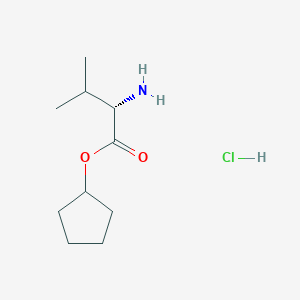

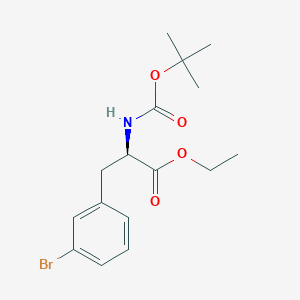
![2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8098244.png)
